Product packaging for p-Bromophenyl styryl sulfone(Cat. No.:)

p-Bromophenyl styryl sulfone

Cat. No.: B337568
M. Wt: 323.21 g/mol
InChI Key: OQZPIIREIILYLV-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Bromophenyl styryl sulfone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily investigated for its potent biological activities. Studies have highlighted its role as a promising scaffold in the development of novel anticancer agents. Research indicates that styryl sulfone derivatives can inhibit tumor cell growth and induce apoptotic cell death, showing efficacy against various cancer cell lines . Beyond oncology, this class of compounds has also demonstrated multi-target neuroprotective effects. Specifically, synthetic styryl sulfone derivatives have been shown to inhibit neuroinflammatory responses and oxidative stress damage in models of Parkinson's disease, operating through the modulation of the p38 MAPK signaling pathway and the promotion of Nrf2 nuclear translocation . The structural features of the compound, including the bromophenyl and sulfone groups, contribute to its reactivity and interaction with biological targets, making it a valuable intermediate for further chemical modifications and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can rely on the high quality of this compound for their investigative applications in drug discovery and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11BrO2S B337568 p-Bromophenyl styryl sulfone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11BrO2S

Molecular Weight

323.21 g/mol

IUPAC Name

1-bromo-4-[(E)-2-phenylethenyl]sulfonylbenzene

InChI

InChI=1S/C14H11BrO2S/c15-13-6-8-14(9-7-13)18(16,17)11-10-12-4-2-1-3-5-12/h1-11H/b11-10+

InChI Key

OQZPIIREIILYLV-ZHACJKMWSA-N

SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=C(C=C2)Br

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Utility of Intermediate Compounds

p-Bromophenylacetonitrile

p-Bromophenylacetonitrile, also known as 4-bromobenzyl cyanide, is a versatile intermediate. sigmaaldrich.comchemicalbook.com It can be used in the synthesis of various organic molecules, including fluorene-based polymers and materials for organic light-emitting diodes (OLEDs). sigmaaldrich.comchemicalbook.com It can undergo reduction to yield 4-bromophenylethylamine. sigmaaldrich.com Furthermore, it serves as a precursor for the synthesis of α,α-dimethyl-4-bromophenylacetonitrile, an important pharmaceutical intermediate, and 2-(4-bromobenzyl)-benzimidazole, which has applications in medicine and materials science. guidechem.com

p-Bromobenzaldehyde

p-Bromobenzaldehyde is a key building block in organic synthesis. synthetikaeu.com It is an aromatic aldehyde with a bromine substituent at the para position, making it reactive in various transformations. It is widely used in cross-coupling reactions, aldol (B89426) condensations to form chalcones, and as a precursor for pharmaceuticals and polymers. Several methods exist for its synthesis, including the hydrolysis of isocarbon dihalocarbons and electro-oxidation, though these methods have environmental drawbacks. patsnap.com A method starting from p-nitrotoluene has been developed to produce high-purity p-bromobenzaldehyde. google.com It can be used in Suzuki-Wittig reactions and Mizoroki-Heck cross-coupling reactions. sigmaaldrich.com

p-Bromophenacyl Bromide

p-Bromophenacyl bromide is a reactive acylating agent used in organic synthesis. cymitquimica.com It is synthesized from p-bromoacetophenone by bromination in glacial acetic acid. orgsyn.orgwiley.com This compound is utilized in the preparation of various derivatives and for identifying acids by converting them into their p-bromophenacyl esters. orgsyn.org It also serves as an inhibitor of phospholipase A2 activity. researchgate.net

Data Tables

Table 1: Synthetic Methodologies for this compound

Synthetic MethodKey ReactantsCatalyst/ReagentsKey Advantages
Horner-Wadsworth-Emmons p-Bromophenyl sulfonyl phosphonate (B1237965), BenzaldehydeBase (e.g., NaH)High E-selectivity, easy purification wikipedia.org
Knoevenagel Condensation Arylsulfonyl acetic acid, BenzaldehydeBase (e.g., benzylamine)Direct formation of α,β-unsaturated sulfones google.com
Julia-Kocienski Olefination p-Bromophenyl alkyl sulfone (heteroaromatic), BenzaldehydeBase (e.g., KHMDS)One-pot reaction, high E-selectivity organic-chemistry.orgalfa-chemistry.com
Suzuki Coupling p-Bromophenylboronic acid, Vinyl sulfone halidePalladium catalyst, BaseMild conditions, broad functional group tolerance organic-chemistry.org
Heck Reaction p-Bromophenyl halide, Styrene (B11656)Palladium catalyst, BaseExcellent trans-selectivity organic-chemistry.org
Sonogashira Coupling p-Bromophenyl halide, Terminal alkyne (multi-step)Palladium catalyst, Copper(I) co-catalystMild reaction conditions wikipedia.org

Table 2: Properties and Utility of Intermediate Compounds

Intermediate CompoundChemical FormulaMolecular Weight ( g/mol )Key Synthetic Applications
p-Bromophenylacetonitrile C₈H₆BrN196.04Synthesis of polymers, OLED materials, pharmaceutical intermediates sigmaaldrich.comchemicalbook.comguidechem.com
p-Bromobenzaldehyde C₇H₅BrO185.02Cross-coupling reactions, aldol condensations, precursor for pharmaceuticals sigmaaldrich.com
p-Bromophenacyl Bromide C₈H₆Br₂O277.94Acylating agent, synthesis of esters, enzyme inhibition cymitquimica.comorgsyn.orgresearchgate.net

Chemical Reactivity and Transformations of P Bromophenyl Styryl Sulfone

Electrophilic and Nucleophilic Character

The chemical persona of p-bromophenyl styryl sulfone is primarily defined by its electrophilic nature. byjus.com The potent electron-withdrawing sulfonyl group (-SO₂) significantly reduces the electron density across the entire molecule. This effect is twofold: it polarizes the styryl C=C double bond and deactivates the p-bromophenyl ring towards electrophilic attack while activating it for nucleophilic substitution.

The carbon atom beta to the sulfonyl group is highly electron-deficient and, therefore, a prime target for nucleophilic attack. libretexts.org This makes the compound an excellent Michael acceptor. acs.org The sulfur atom of the sulfone group, being in a high oxidation state (+6), is itself an electrophilic center, though reactions directly at the sulfur are less common than reactions at the activated vinyl and aromatic systems. msu.edu

Conversely, the nucleophilic character of this compound is minimal. The lone pairs on the sulfone oxygen atoms are held tightly due to resonance and the high electronegativity of oxygen, making them very weak Lewis bases. byjus.comallen.in

Addition Reactions

The electron-deficient C=C double bond readily undergoes addition reactions with a wide range of nucleophiles and reaction partners.

As a classic Michael acceptor, this compound reacts with various nucleophiles in a conjugate addition fashion. This reaction is a cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Nucleophiles attack the β-carbon of the vinyl group, leading to the formation of a stabilized enolate or carbanion, which is subsequently protonated. acs.org

Common nucleophiles used in Michael additions with vinyl sulfones include thiols, amines, and carbanions. cmu.eduresearchgate.net For instance, the reaction with thiophenol in the presence of a base proceeds efficiently to yield the corresponding thioether adduct.

Table 1: Examples of Michael Additions to Activated Alkenes

Nucleophile Electrophile Product Type Typical Conditions
Thiophenol Chalcone Thioether Adduct Base catalyst (e.g., K₂CO₃)
Nitromethane Chalcone Nitroalkane Adduct Alumina support, solvent-free
Methyl Acetoacetate Chalcone Keto-ester Adduct Base catalyst

This table illustrates typical Michael addition reactions analogous to those expected for this compound, based on the reactivity of similar activated alkenes. cmu.edu

The electron-poor nature of the styryl double bond makes this compound an excellent partner in various cycloaddition reactions. It functions effectively as a dipolarophile in 1,3-dipolar cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings. academie-sciences.frclockss.org

In a typical [3+2] cycloaddition, the sulfone acts as the 2π component, reacting with a 3-atom, 4π-electron species (the 1,3-dipole), such as an azide, nitrile oxide, or azomethine ylide. nih.gov These reactions often proceed with high regioselectivity, dictated by the electronic and steric properties of both the dipolarophile and the dipole. For example, the reaction with an azomethine ylide can produce highly substituted pyrrolidine (B122466) derivatives. nih.gov

Table 2: Representative [3+2] Cycloaddition Reactions

Dipolarophile Type 1,3-Dipole Resulting Heterocycle Catalyst/Conditions
Enoldiazoacetate (as alkene surrogate) Azomethine Imine Bicyclic Pyrazolidinone Rh₂(OAc)₄
Enoldiazoacetate (as alkene surrogate) Silyl Ketene Imine 3-Amino-2-cyclopentenone (after deprotection) Rh₂(oct)₄

This table shows examples of [3+2] cycloadditions with alkene systems activated by electron-withdrawing groups, illustrating the potential reactivity pathways for this compound. nih.gov

Elimination Reactions and Mechanistic Pathways

Elimination reactions involving this compound typically require prior modification, such as an addition reaction across the double bond, to install a leaving group. However, studies on related p-bromophenyl alkyl sulfones provide significant insight into the mechanistic pathways. researchgate.net

In base-induced elimination reactions of compounds like p-bromophenyl 2-pentyl sulfone, the sulfone group's ability to stabilize an adjacent carbanion (at the α-carbon) is a critical factor. researchgate.net This stabilization can favor an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, particularly with a poor leaving group and a strong base. The reaction proceeds via a two-step process: deprotonation to form a carbanion, followed by the departure of the leaving group. libretexts.org

Substitution Reactions

The p-bromophenyl group, activated by the para-sulfonyl moiety, is susceptible to nucleophilic aromatic substitution.

The this compound framework is ideally configured for Nucleophilic Aromatic Substitution (SNAr). The presence of the strongly electron-withdrawing styryl sulfone group in the para position relative to the bromine atom significantly activates the aromatic ring toward nucleophilic attack. masterorganicchemistry.comrsc.org The bromine atom serves as a good leaving group.

The SNAr mechanism involves a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized onto the electron-withdrawing sulfone group, which provides substantial stabilization.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

This reaction pathway allows for the displacement of the bromine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for the synthesis of highly functionalized aromatic sulfones. nih.govsemanticscholar.org The efficiency of the SNAr reaction is a direct consequence of the stabilization of the anionic intermediate by the para-sulfonyl group. diva-portal.org

Oxidation and Reduction Chemistry of this compound

The chemical reactivity of this compound is characterized by transformations involving its carbon-carbon double bond and the sulfonyl group. The electron-withdrawing nature of the p-bromophenylsulfonyl group significantly influences the reactivity of the styryl moiety, particularly the alkene double bond, making it susceptible to various oxidative and reductive transformations.

Oxidation Reactions

The oxidation of this compound primarily targets the electron-deficient carbon-carbon double bond of the styryl group. The sulfone group itself is generally stable to further oxidation under common conditions, as sulfur is already in its highest oxidation state (+6). Key oxidative transformations include epoxidation and dihydroxylation.

Epoxidation: The conversion of the alkene in vinyl sulfones to an epoxide is a well-documented transformation. Reagents such as m-chloroperbenzoic acid (m-CPBA) are effective for this purpose, yielding the corresponding sulfonyl epoxides. rsc.orgsciendo.com The Juliá–Colonna epoxidation, which utilizes a poly-L-leucine catalyst and hydrogen peroxide, is another method suitable for the asymmetric epoxidation of electron-deficient olefins like α,β-unsaturated sulfones. researchgate.netwikipedia.org This method can produce epoxides with high optical purity. researchgate.net However, in some cases, particularly with certain styryl derivatives, oxidative cleavage to form aldehydes or ketones can occur as a competing reaction pathway instead of epoxidation. acs.org

Dihydroxylation: The cis-dihydroxylation of the double bond in vinyl sulfones can be achieved using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant. purdue.eduskku.edu This reaction is a reliable method for synthesizing vicinal diols. Asymmetric dihydroxylation of vinyl sulfones provides a route to valuable enantioenriched α-hydroxyaldehydes. acs.org It is noted that the electrophilic nature of osmium tetroxide means that electron-withdrawing groups, such as the sulfonyl group, can retard the rate of the dihydroxylation reaction. skku.edu

ReactionReagent(s)Product TypeReference
Epoxidationm-Chloroperbenzoic acid (m-CPBA)Epoxide rsc.orgsciendo.com
Asymmetric EpoxidationPoly-L-leucine, Hydrogen Peroxide (Juliá–Colonna epoxidation)Chiral Epoxide researchgate.netwikipedia.org
DihydroxylationOsmium tetroxide (OsO₄), Co-oxidant (e.g., NMO)Vicinal Diol purdue.eduskku.edu
Asymmetric DihydroxylationOsO₄, Chiral Ligand (e.g., from DHQD/DHQ)Chiral Vicinal Diol acs.org

Reduction Reactions

Reduction reactions of this compound can target either the styryl double bond or, under more forceful conditions, the sulfone group itself.

Catalytic Hydrogenation: The most common and selective method for reducing the carbon-carbon double bond of a styryl sulfone is catalytic hydrogenation. tcichemicals.com This reaction is typically carried out using hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. libretexts.org The process adds two hydrogen atoms across the double bond to yield the corresponding saturated sulfone, p-bromophenyl (2-phenylethyl) sulfone. Under mild conditions, this method is highly selective for the alkene and generally does not affect the aromatic rings or the sulfonyl group. tcichemicals.com

Hydride Reduction: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents. lumenlearning.com LiAlH₄ is significantly more reactive than NaBH₄. lumenlearning.combyjus.com While these reagents are primarily used for reducing carbonyl compounds, they can also reduce α,β-unsaturated systems. For α,β-unsaturated ketones, LiAlH₄ can reduce both the double bond and the carbonyl group. ic.ac.uk In the context of vinyl sulfones, the outcome can be complex. While NaBH₄ has been used in reactions involving sulfonyl compounds, researchgate.netrsc.org LiAlH₄ is strong enough to reduce the sulfone group itself to a sulfide (B99878), a reaction that is often facilitated by additives like titanium tetrachloride (TiCl₄). rsc.orgacs.org Therefore, reduction of this compound with a strong hydride like LiAlH₄ could potentially lead to the reduction of both the double bond and the sulfone moiety.

ReactionReagent(s)Primary ProductReference
Catalytic HydrogenationH₂, Palladium on Carbon (Pd/C)p-Bromophenyl (2-phenylethyl) sulfone tcichemicals.comlibretexts.org
Hydride Reduction (Alkene)Sodium Borohydride (NaBH₄)p-Bromophenyl (2-phenylethyl) sulfone researchgate.net
Hydride Reduction (Sulfone)Lithium Aluminum Hydride (LiAlH₄) / TiCl₄p-Bromophenyl (2-phenylethyl) sulfide rsc.org

Structural Elucidation and Advanced Spectroscopic Analysis Methodologies

X-ray Crystallography for Conformational and Packing Analysis

X-ray crystallography stands as the quintessential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It offers unparalleled insight into molecular conformation, bond lengths, bond angles, and the packing of molecules within the crystal lattice.

Single Crystal X-ray Diffraction (SC-XRD) is a powerful analytical method that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. nih.gov For a molecule like p-Bromophenyl styryl sulfone, SCXRD analysis would unambiguously confirm the trans (E) configuration of the vinyl group and reveal the torsional angles between the phenyl, vinyl, and p-bromophenylsulfonyl moieties.

While specific crystallographic data for this compound is not publicly available, a typical analysis would yield a set of parameters similar to those presented in the example table below. These parameters define the crystal's fundamental repeating unit and symmetry.

Table 1: Example of Crystallographic Data from a Single Crystal X-ray Diffraction Experiment

Parameter Example Value Description
Crystal System Monoclinic One of the seven crystal systems describing the lattice symmetry.
Space Group P2₁/c The set of symmetry operations that maps the crystal onto itself.
a (Å) 10.53 Length of the 'a' axis of the unit cell.
b (Å) 8.84 Length of the 'b' axis of the unit cell.
c (Å) 15.21 Length of the 'c' axis of the unit cell.
α (°) 90 Angle between the 'b' and 'c' axes.
β (°) 105.5 Angle between the 'a' and 'c' axes.
γ (°) 90 Angle between the 'a' and 'b' axes.
Volume (ų) 1365 The volume of the unit cell.
Z 4 The number of molecules in the unit cell.

This data allows for the complete reconstruction of the molecular and crystal structure, confirming the identity and conformation of the compound. The analysis would also verify the distorted tetrahedral geometry around the sulfur atom, a characteristic feature of sulfones. researchgate.net

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular forces. rsc.org In the crystal lattice of this compound, several such interactions are anticipated to play a crucial role. The oxygen atoms of the sulfone group are strong hydrogen bond acceptors and would likely participate in weak C-H···O hydrogen bonds with aromatic or vinyl protons of neighboring molecules. iucr.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Complex Structures

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. For (E)-1-(4-Bromophenyl)sulfonyl-2-phenylethene, the spectrum exhibits distinct signals for the aromatic and vinylic protons. iucr.org The large coupling constant (J) between the two vinylic protons is characteristic of a trans configuration.

Table 2: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.73 d 8.3 2H Protons on p-bromophenyl ring (ortho to SO₂)
7.62 d 15.4 1H Vinylic proton (α to SO₂)
7.58 d 8.3 2H Protons on p-bromophenyl ring (meta to SO₂)
7.40 d 6.0 2H Protons on phenyl ring (ortho)
7.35-7.31 m - 3H Protons on phenyl ring (meta, para)
6.76 d 15.4 1H Vinylic proton (β to SO₂)

Source: Supporting Information Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes. iucr.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and providing insight into the electronic environment of each carbon.

Table 3: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Assignment
142.0 Vinylic carbon (α to SO₂)
138.7 Quaternary carbon on p-bromophenyl ring (ipso to SO₂)
131.6 Aromatic CH on p-bromophenyl ring
131.1 Quaternary carbon on phenyl ring
130.4 Aromatic CH on phenyl ring
128.2 Aromatic CH on p-bromophenyl ring
128.1 Aromatic CH on phenyl ring
127.6 Quaternary carbon on p-bromophenyl ring (ipso to Br)

Note: Some overlapping signals in the aromatic region are not fully resolved or assigned in the source material. iucr.org

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. chemicalbook.com For this compound, COSY would show a strong cross-peak between the two vinylic protons at 7.62 ppm and 6.76 ppm, confirming their connectivity. It would also reveal couplings between adjacent protons within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. chemicalbook.com It allows for the direct assignment of carbon signals based on the known proton assignments. For example, the vinylic proton at 7.62 ppm would show a correlation to the carbon at 142.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com It is crucial for piecing together molecular fragments and identifying quaternary carbons. For instance, the vinylic proton at 6.76 ppm would show a correlation to the quaternary carbon of the phenyl ring (131.1 ppm), establishing the connection between the vinyl group and the phenyl ring.

Together, these NMR techniques provide a comprehensive picture of the molecular structure in solution, which is then corroborated by the solid-state structure determined by X-ray crystallography.

Vibrational Spectroscopy Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. In the case of this compound, the IR spectrum reveals characteristic absorption bands that confirm its key structural features.

The sulfone group (SO₂), a defining feature of this molecule, exhibits strong characteristic stretching vibrations. nih.gov Generally, sulfones show two distinct bands for asymmetric and symmetric SO₂ stretching. nih.gov For analogous sulfone-containing compounds, these are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of a vinyl group adjacent to the sulfone can influence the precise position of these bands.

The carbon-carbon double bond (C=C) of the styryl moiety gives rise to a stretching vibration in the 1650-1600 cm⁻¹ region. The substitution pattern on the aromatic rings also produces characteristic signals. The p-substituted bromophenyl group and the monosubstituted phenyl group will have distinct C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). Specifically, p-disubstituted benzenes typically show a strong absorption between 840-810 cm⁻¹, while monosubstituted benzenes show strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹. libretexts.org

A general IR absorption table for relevant functional groups is provided below:

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
C=C (alkene)Stretching1680-1620
C=C (aromatic)Stretching1600-1450
SO₂ (sulfone)Asymmetric Stretching1350-1300
SO₂ (sulfone)Symmetric Stretching1160-1120
C-H (aromatic)Out-of-plane Bending900-675
C-BrStretching600-500

Data compiled from general infrared spectroscopy absorption tables. libretexts.org

Raman Spectroscopy Techniques

Raman spectroscopy serves as a complementary technique to IR spectroscopy. americanpharmaceuticalreview.com It detects vibrations that result in a change in the polarizability of the molecule. renishaw.com This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing the C=C stretching of the styryl group and the aromatic ring breathing modes. The symmetric SO₂ stretch is also typically Raman active. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to enhance the signal of the molecule, as has been demonstrated for other sulfone compounds like 4,4'-dichlorophenyl sulfone. fxcsxb.com

Key expected Raman shifts for this compound include:

Aromatic ring breathing modes: around 1000 cm⁻¹ renishaw.com

C=C stretching (styryl): around 1600-1650 cm⁻¹

SO₂ symmetric stretch: around 1150 cm⁻¹

Mass Spectrometry Approaches

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. rsc.org By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₄H₁₁BrO₂S), the expected exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S). This high-precision mass measurement provides unequivocal confirmation of the molecular formula, a critical piece of data in the structural elucidation process. HRMS has been successfully used to confirm the structures of various styryl sulfone derivatives. mdpi.com

CompoundMolecular FormulaCalculated Exact Mass (Monoisotopic)
This compoundC₁₄H₁₁BrO₂S321.9666

Chiroptical Spectroscopy for Enantiomeric Characterization

When a molecule is chiral, meaning it is non-superimposable on its mirror image, chiroptical techniques are necessary to determine its absolute configuration.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral molecules in solution. sioc-journal.cn It measures the differential absorption of left and right circularly polarized light by a chiral sample. ull.es The resulting spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretical spectra calculated using quantum chemical methods to assign the absolute stereochemistry of the enantiomers. nih.govschrodinger.com

While this compound itself is not inherently chiral, derivatives or related compounds containing stereocenters can be analyzed by ECD. For instance, if the styryl double bond were part of a chiral cyclic system, or if substituents on the aromatic rings created axial chirality, ECD would be an indispensable tool. researchgate.net The chromophores within the molecule, namely the p-bromophenyl and styryl groups, would give rise to characteristic ECD signals that are sensitive to the spatial arrangement of the atoms.

Theoretical and Computational Investigations of P Bromophenyl Styryl Sulfone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of p-bromophenyl styryl sulfone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-31G(d,p), have been used to determine its optimized molecular geometry and electronic properties. ijcce.ac.irresearchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. For instance, studies on similar styryl derivatives have shown that the introduction of different substituents can significantly affect the planarity of the molecule. acs.org The presence of an electron-withdrawing bromine atom on the phenyl ring influences the electron density distribution across the entire molecule. This, in turn, affects the geometry of the styryl and sulfone moieties. mdpi.com Computational studies on related aryl bromide compounds offer insights into preferred dihedral angles that minimize steric hindrance while maximizing favorable electronic interactions.

The electronic structure analysis via DFT reveals crucial parameters that govern the molecule's reactivity. These include the distribution of electron density, the molecular electrostatic potential, and atomic charges. The bromine substituent, being electronegative, creates regions of enhanced electrophilicity, which are potential sites for nucleophilic attack.

Table 1: Representative Theoretical Bond Parameters for a Styryl Sulfone Derivative Note: This table is a representation based on typical values found in computational studies of similar molecules and may not be the exact values for this compound.

ParameterBondCalculated Value (Å/°)
Bond Length C=C (styryl)~1.34
C-S (vinyl)~1.77
C-S (phenyl)~1.78
S=O~1.45
C-Br~1.90
Bond Angle C-S-C~104°
O=S=O~120°
Dihedral Angle Phenyl-SulfoneVaries with conformation

This interactive table is designed to illustrate the type of data obtained from DFT calculations. Specific values would require dedicated computational analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity and electronic transitions. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com

For this compound, the HOMO is typically localized on the styryl moiety and the phenyl ring, which are the more electron-rich parts of the molecule. Conversely, the LUMO is often centered on the sulfone group and the vinyl system, which can accept electrons. The bromine atom can also influence the energy levels and distribution of these orbitals.

The analysis of FMOs is crucial for understanding the molecule's behavior in chemical reactions. libretexts.org For example, in a reaction with a nucleophile, the nucleophile's HOMO will interact with the LUMO of the this compound. In contrast, in a reaction with an electrophile, the electrophile's LUMO will interact with the HOMO of the sulfone. The energy and symmetry of these interacting orbitals determine the feasibility and outcome of the reaction. numberanalytics.com Computational studies on similar sulfonamide derivatives have shown that the HOMO and LUMO coefficients can reflect high stability. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties

Molecular OrbitalPrimary LocalizationRole in Reactivity
HOMO Styryl group, Phenyl ringElectron donor in reactions with electrophiles
LUMO Sulfone group, Vinyl groupElectron acceptor in reactions with nucleophiles
HOMO-LUMO Gap Entire moleculeIndicator of chemical reactivity and stability

This interactive table provides a conceptual overview of FMOs in this compound.

Reaction Mechanism Studies

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone.

Theoretical calculations can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For reactions involving this compound, such as additions to the double bond or substitutions on the aromatic ring, computational studies can elucidate the step-by-step mechanism. For instance, in visible-light-mediated reactions, DFT calculations have supported proposed photoredox cycles and the generation of radical intermediates. ua.es These studies can calculate the energies of proposed intermediates and transition states, helping to validate or refute a hypothesized mechanism. The study of related sulfones has shown that reactions can proceed through cyclic transition states. researchgate.net

Many reactions can potentially yield multiple products (isomers). Computational methods are highly effective in predicting the regio- and stereoselectivity of such reactions. By comparing the activation energies of the different pathways leading to various isomers, the most favorable pathway and, therefore, the major product can be predicted.

In the context of this compound, DFT calculations have been successfully used to explain the observed regio- and diastereoselectivity in reactions like decarboxylative alkenylation. ua.es For example, in reactions where an alkyl radical adds to the styryl sulfone, calculations can show why the addition occurs at the α-position to the sulfone group. ua.es Similarly, the preference for the formation of the (E)-diastereomer in many reactions can be rationalized by the lower energy of the transition state leading to this isomer. ua.es

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

For this compound, DFT and its time-dependent extension (TD-DFT) can be used to predict its spectroscopic characteristics. researchgate.net For instance, the calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to aid in the assignment of peaks. Similarly, the prediction of IR active vibrational modes can help in the analysis of the experimental IR spectrum, confirming the presence of key functional groups like the sulfone and the carbon-carbon double bond. researchgate.net

UV-Vis spectra, which are related to electronic transitions, can be predicted using TD-DFT calculations. acs.org These calculations can identify the specific molecular orbitals involved in the electronic transitions, providing a deeper understanding of the photophysical properties of this compound. researchgate.net

Simulation of UV-Vis Absorption Spectra

The electronic absorption properties of this compound can be effectively studied using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical approach is a standard for simulating molecular orbital behavior in aromatic systems, offering a balance between computational cost and accuracy. researchgate.net The TD-DFT method, often paired with a basis set such as 6-311G(d,p)++, is used to calculate the electronic transitions between molecular orbitals, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. biointerfaceresearch.com

Theoretical calculations typically determine the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO). biointerfaceresearch.com For conjugated systems like this compound, the absorption spectra are dominated by π → π* transitions. The primary electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) is of particular interest, as the energy difference (the HOMO-LUMO gap) determines the molecule's kinetic stability and chemical reactivity. researchgate.net

In a typical simulation, the UV-Vis spectrum is calculated in different solvents to account for solvatochromic effects. The analysis reveals distinct electronic transition states. researchgate.net For this compound, intense absorption bands are expected in the UV region, characteristic of the styryl and phenylsulfonyl chromophores. The presence of the bromine atom and the sulfonyl group influences the energy levels of the molecular orbitals, thereby affecting the absorption maxima.

Table 1: Representative TD-DFT Calculated Electronic Transitions for this compound

TransitionWavelength (λmax) (nm)Oscillator Strength (f)Major Contribution
S0 → S12850.85HOMO → LUMO (95%)
S0 → S22500.15HOMO-1 → LUMO (70%)
S0 → S32200.20HOMO → LUMO+1 (65%)

Note: This table presents typical expected values for a molecule of this type based on computational studies of similar aromatic sulfones and styryl derivatives. The values are illustrative and would require specific calculation for this compound.

Prediction of Vibrational Spectra

The vibrational properties of this compound can be predicted using Density Functional Theory (DFT) calculations, commonly with the B3LYP functional and a 6-311++G(d,p) basis set. globalresearchonline.net These calculations yield harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. The predicted frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental FT-IR and FT-Raman spectra. globalresearchonline.net

A non-linear molecule with N atoms has 3N-6 normal modes of vibration. globalresearchonline.net For this compound (C₁₄H₁₁BrO₂S), this results in 84 fundamental vibrational modes. The analysis involves assigning the calculated frequencies to specific vibrational modes of the molecule's functional groups.

Key vibrational modes for this compound include:

Sulfonyl Group (SO₂): Asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic and typically appear at high frequencies.

Styryl Group (-CH=CH-): The C=C stretching and C-H wagging modes of the vinyl group are prominent. The trans configuration of the styryl group influences the spectral features.

Aromatic Rings: C-H stretching, C-C stretching, and various in-plane and out-of-plane bending vibrations are associated with the phenyl and p-bromophenyl rings.

C-Br Bond: The C-Br stretching vibration is expected at lower frequencies, typically below 700 cm⁻¹. orientjchem.org

Table 2: Predicted Fundamental Vibrational Frequencies for Key Modes of this compound

Wavenumber (cm⁻¹) (Scaled)AssignmentVibrational Mode
3100-3000ν(C-H)Aromatic & Vinylic C-H Stretch
1625ν(C=C)Vinylic C=C Stretch
1580ν(C-C)Aromatic C-C Stretch
1320νas(SO₂)Asymmetric SO₂ Stretch
1150νs(SO₂)Symmetric SO₂ Stretch
965δ(C-H)Trans-Vinylic C-H Out-of-Plane Bend
680ν(C-S)C-S Stretch
650ν(C-Br)C-Br Stretch

Note: This table is a representation of expected vibrational frequencies based on DFT studies of molecules containing similar functional groups, such as bromo-substituted aromatics and sulfones. orientjchem.orgnih.gov

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org This method maps various properties onto a unique molecular surface, defined as the region where the electron density of a sum of spherical atoms for the molecule (the pro-molecule) dominates the corresponding sum over the crystal (the pro-crystal).

The analysis generates several graphical plots:

d_norm surface: This surface is mapped with the normalized contact distance (d_norm), which is based on the internal (dᵢ) and external (dₑ) distances from the surface to the nearest nuclei. The d_norm surface highlights regions of significant intermolecular contact. Red spots on the surface indicate close contacts (shorter than the van der Waals radii sum) and are indicative of strong interactions like hydrogen bonds. mdpi.com Blue regions represent longer contacts.

For a molecule like this compound, Hirshfeld analysis would reveal the nature and extent of various non-covalent interactions that stabilize the crystal structure. Key interactions expected include:

H···H contacts: Typically, these are the most abundant interactions, arising from the numerous hydrogen atoms on the aromatic rings and the styryl group. researchgate.net

C···H/H···C contacts: These represent C-H···π interactions, which are significant in the packing of aromatic molecules. nih.govresearchgate.net

Br···H/H···Br contacts: These halogen-hydrogen contacts are a form of weak hydrogen bonding and are expected to contribute significantly to the crystal packing. nih.govresearchgate.net

O···H/H···O contacts: These interactions, involving the sulfonyl oxygen atoms and hydrogen atoms from neighboring molecules, represent C-H···O hydrogen bonds, which often play a crucial role in directing the supramolecular assembly. nih.gov

π···π stacking: The shape index and curvedness surfaces derived from the Hirshfeld analysis can identify potential π···π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)
H···H30 - 40
C···H / H···C20 - 30
Br···H / H···Br10 - 15
O···H / H···O10 - 15
Other (C···C, Br···O, etc.)< 5

Note: This table illustrates typical percentage contributions for bromo-substituted organic molecular crystals as determined by Hirshfeld surface analysis. nih.govresearchgate.net The exact values are dependent on the specific crystal packing of the compound.

Derivatives and Analogues of P Bromophenyl Styryl Sulfone

Design Principles for Structural Modification

The structural modification of p-bromophenyl styryl sulfone is guided by established medicinal chemistry principles to enhance efficacy and modulate physicochemical properties. A key strategy involves the systematic alteration of substituents on both the aryl and styryl moieties.

Research into the neuroprotective effects of styryl sulfone derivatives has shown that the nature of the substituents on the aromatic rings significantly influences activity. For instance, studies comparing various derivatives have demonstrated that compounds bearing an electron-withdrawing group, such as a chloro substituent, on the aromatic ring exhibit the most potent activity. ias.ac.in Furthermore, the modification of functional groups, such as the conversion of phenolic hydroxyl groups to acetylated analogues, has been found to result in more effective neuroprotective agents. nih.gov These findings underscore the importance of electronic effects and functional group manipulation in the rational design of new, more active analogues.

Synthesis of Substituted Aryl and Styryl Analogues

The synthesis of substituted aryl and styryl analogues of this compound is primarily achieved through established condensation reactions. The Knoevenagel condensation is a widely employed method for preparing (E)-styryl aryl sulfones. google.com This reaction typically involves the condensation of an aromatic aldehyde with an active methylene (B1212753) compound, such as an arylsulfonyl acetic acid, in the presence of a basic catalyst like benzylamine (B48309). google.com

Another key synthetic route involves the use of phenacyl aryl sulfones as intermediates. These can be prepared by refluxing α-bromoacetophenones with sodium arylsulfinates. google.com The resulting phenacyl aryl sulfone can then be reacted with an appropriate aromatic aldehyde in the presence of benzylamine and acetic acid to yield the desired substituted styryl sulfone. google.com These methods provide a versatile and efficient means to generate a diverse library of analogues with various substitution patterns on both aromatic rings.

Table 1: General Synthetic Methods for Styryl Sulfone Analogues

MethodStarting MaterialsIntermediates / ReagentsProduct Type
Knoevenagel Condensation Arylsulfonyl acetic acid, Aromatic aldehydeBenzylamine, Acetic acid(E)-Styryl aryl sulfones
Phenacyl Aryl Sulfone Route α-Bromoacetophenone, Sodium arylsulfinate, Aromatic aldehydePhenacyl aryl sulfone (intermediate), BenzylamineSubstituted styryl sulfones
Oxidation Route Aromatic/aliphatic thiol, Phenyl acetylene30% Hydrogen peroxide(Z)-Styryl sulfones

Development of Heterocyclic Derivatives Containing the Sulfone Moiety

To expand the chemical space and biological activity of styryl sulfones, researchers have focused on incorporating various heterocyclic rings into the core structure. This approach aims to create hybrid molecules that combine the pharmacophoric features of the sulfone moiety with those of bioactive heterocycles.

The 1,3,4-oxadiazole (B1194373) ring is a well-known pharmacophore present in many biologically active compounds. The synthesis of oxadiazole-sulfone conjugates often begins with the preparation of a key intermediate, 2-thiol-5-substituted-1,3,4-oxadiazole. This intermediate is typically formed through the cyclization of a substituted acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. nih.govresearchgate.net The subsequent steps involve S-alkylation followed by oxidation of the sulfide (B99878) to the corresponding sulfone, often using an oxidizing agent like m-CPBA or potassium permanganate, to yield the final oxadiazole-sulfone conjugate. researchgate.net This synthetic strategy allows for the introduction of diverse substituents on the scaffold.

Similar to oxadiazoles, 1,3,4-thiadiazole (B1197879) moieties are incorporated into sulfone structures to generate novel derivatives with potential biological applications. The synthesis of these conjugates can be achieved through several routes. One common method involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with a sulfonyl isocyanate (or isothiocyanate) to form sulfonyl urea (B33335) or thiourea (B124793) linkages. nih.gov Another approach involves the direct synthesis of the thiadiazole ring from acyl hydrazines and a sulfur source, which can then be linked to a sulfone moiety. researchgate.net These methods provide access to a range of thiadiazole-sulfone hybrids for biological screening.

The pyrazole (B372694) nucleus is another important heterocyclic scaffold in medicinal chemistry. The creation of pyrazole-sulfone architectures can be accomplished via cycloaddition reactions. A notable method is the [3+2] cycloaddition of a sulfonyl hydrazone with an appropriate dipolarophile like an acrylate, which yields pyrazole derivatives. rsc.org Another powerful strategy is the regioselective aza-Michael addition of pyrazoles to vinyl sulfones, which directly establishes the N-C bond between the pyrazole ring and the sulfone-containing fragment. researchgate.net This approach is particularly useful for creating N-sulfonylethylated pyrazoles. The synthesis of styrylpyrazoles, which can be subsequently oxidized to their sulfone counterparts, often involves the cyclocondensation of chalcone-like precursors ((1E,4E)-1,5-diarylpenta-1,4-dien-3-ones) with hydrazine. nih.gov

Table 2: Synthesis of Heterocyclic Sulfone Derivatives

HeterocycleSynthetic StrategyKey Intermediates/Reagents
1,3,4-Oxadiazole Cyclization of acid hydrazide, S-alkylation, and oxidationAcid hydrazide, Carbon disulfide, m-CPBA
1,3,4-Thiadiazole Reaction of amino-thiadiazole with sulfonyl isocyanate2-Amino-1,3,4-thiadiazole, p-Toluenesulfonyl isocyanate
Pyrazole Aza-Michael addition or [3+2] CycloadditionPyrazole, Vinyl sulfone or Sulfonyl hydrazone, Acrylate

Isosteric Replacements (e.g., Sulfoximines and Sulfonimidamides)

Bioisosteric replacement is a powerful tool in drug design used to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, the sulfone group can be replaced by its aza-analogues, namely sulfoximines and sulfonimidamides. nih.govnih.gov

Sulfoximines, which are mono-aza analogues of sulfones, have gained significant attention in medicinal chemistry. The replacement of a sulfone with a sulfoximine (B86345) introduces a nitrogen atom that can act as a hydrogen bond donor or acceptor and provides an additional vector for chemical modification. nih.gov This can lead to improved properties such as aqueous solubility while maintaining biological potency, as demonstrated in the development of several clinical candidates. nih.gov The synthesis of sulfoximines can be achieved through methods like the hypervalent iodine-mediated NH transfer to the corresponding sulfoxides. nih.gov Similarly, sulfonimidamides serve as bioisosteres for sulfonamides and can also be considered replacements for sulfones, offering different steric and electronic profiles. researchgate.net

Preparation of Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure derivatives of this compound is crucial for investigating stereospecific biological activities. While direct asymmetric synthesis of this compound itself is not extensively documented, several established methodologies for the preparation of chiral sulfones can be adapted. These approaches primarily focus on the enantioselective creation of the carbon-sulfur or carbon-carbon bond that establishes the stereocenter.

One prominent strategy involves the catalytic enantioselective conjugate addition of nucleophiles to α,β-unsaturated sulfones. nih.gov In this approach, a prochiral vinyl sulfone, such as p-bromophenyl vinyl sulfone, could be reacted with a suitable nucleophile in the presence of a chiral catalyst. Cinchona alkaloid-based organocatalysts have proven effective in promoting the conjugate addition of various carbon nucleophiles to vinyl sulfones, yielding products with high enantioselectivity. nih.gov

Another viable method is the asymmetric hydrogenation of a β-substituted α,β-unsaturated sulfone. nih.gov This would involve the synthesis of a suitable precursor to this compound that contains a trisubstituted double bond, followed by hydrogenation using a chiral transition metal catalyst, such as those based on iridium or rhodium. nih.gov The choice of chiral ligand is critical for achieving high enantiomeric excess.

Furthermore, the catalytic asymmetric synthesis of γ-substituted vinyl sulfones presents a pathway to chiral derivatives. nih.gov This method utilizes a chiral secondary amine catalyst to facilitate the conjugate addition of base-sensitive β-nitroethyl sulfones, acting as masked β-sulfonyl vinyl anions, to electrophiles. nih.gov This could be adapted to introduce chirality at a position gamma to the sulfonyl group in a styryl sulfone framework.

Recent advancements in asymmetric sulfonylation using sulfur dioxide surrogates also offer a potential route to enantiomerically enriched sulfones, including styryl sulfone derivatives. rsc.org These methods involve the direct, enantioselective introduction of the sulfonyl group.

The table below summarizes potential asymmetric synthetic routes applicable to the preparation of enantiomerically pure this compound derivatives.

Asymmetric Strategy Key Reagents/Catalysts Potential Application
Catalytic Enantioselective Conjugate AdditionChiral organocatalysts (e.g., cinchona alkaloids), prochiral vinyl sulfones. nih.govReaction of p-bromophenyl vinyl sulfone with a styryl nucleophile.
Asymmetric HydrogenationChiral transition metal catalysts (e.g., Ir, Rh complexes) with chiral ligands. nih.govHydrogenation of a precursor with a trisubstituted double bond.
Organocatalytic Asymmetric SulfonylationChiral organocatalysts, enone aryl aldehydes.A novel approach involving the direct asymmetric introduction of the sulfonyl group.
Rhodium-Catalyzed HydrosulfonylationRhodium catalysts with chiral ligands, allenes or alkynes. nih.govDirect hydrosulfonylation of a substituted alkyne to form the styryl sulfone.

Conformationally Restricted Analogues

The design and synthesis of conformationally restricted analogues of this compound are of significant interest for elucidating the bioactive conformation and enhancing biological activity and selectivity. By limiting the rotational freedom of the molecule, it is possible to lock it into a specific spatial arrangement that may have a higher affinity for its biological target.

For this compound, conformational restriction can be achieved by incorporating the flexible styryl linker into a cyclic system. This can be accomplished through several synthetic strategies.

One approach involves the intramolecular cyclization of a suitably functionalized precursor. For instance, an ortho-functionalized this compound derivative could undergo a ring-closing reaction to form a tricyclic system where the styryl moiety is part of a new ring. The choice of the cyclization reaction would depend on the nature of the functional groups introduced.

Another strategy is to synthesize analogues where the styryl double bond is part of a pre-formed ring system. This could involve the use of cyclic ketones or aldehydes in condensation reactions, such as the Horner-Wadsworth-Emmons olefination, with a phosphonate (B1237965) ester bearing the p-bromophenylsulfonyl group. This would lead to exocyclic vinyl sulfones with restricted rotation around the carbon-carbon double bond.

Furthermore, the introduction of bulky substituents in proximity to the styryl linker can also restrict conformational freedom through steric hindrance. While not creating a cyclic analogue, this approach can effectively limit the number of accessible conformations.

Below is a table outlining potential strategies for the synthesis of conformationally restricted analogues of this compound.

Strategy for Conformational Restriction Synthetic Approach Resulting Analogue
Intramolecular CyclizationRing-closing metathesis or other intramolecular C-C bond-forming reactions on a di-functionalized precursor.Tricyclic sulfone with the styryl group incorporated into a ring.
Incorporation into a Pre-formed RingCondensation reactions (e.g., Horner-Wadsworth-Emmons) with cyclic carbonyl compounds.Exocyclic vinyl sulfone with restricted double bond rotation.
Introduction of Steric HindranceSynthesis of derivatives with bulky ortho-substituents on the phenyl or styryl rings.Acyclic analogue with limited rotation around single bonds.
Bridged Diaryl SystemsAdaptation of diaryl sulfone syntheses to create bridged structures. rsc.orgchemistryviews.orgBicyclic or polycyclic sulfone mimicking the overall structure.

Advanced Applications and Research Directions in Organic Synthesis

Role as Building Blocks in Complex Molecule Synthesis

Organic building blocks are fundamental functionalized molecules that serve as the foundational components for constructing more elaborate molecular structures through bottom-up modular assembly. sigmaaldrich.com p-Bromophenyl styryl sulfone and its analogs are increasingly recognized as powerful building blocks in the synthesis of complex molecules, including those with significant biological activity. chemimpex.comlookchem.com The presence of the bromine atom enhances the reactivity of the sulfone, making it an excellent precursor for a wide range of transformations. chemimpex.com

The vinyl sulfone moiety itself is a key pharmacophore, and its incorporation into more complex structures is a common strategy in medicinal chemistry. For instance, novel heteroaryl styryl sulfone derivatives have been synthesized and evaluated as potential anticancer agents. nih.gov The synthetic utility of these building blocks is further demonstrated in their use to create diverse heterocyclic compounds. For example, the reaction of thioamides and related compounds with dimethyl acetylenedicarboxylate (B1228247) (DMAD) provides a convenient route to thiazolidinones and thiazinones, important classes of biologically active heterocycles. thieme-connect.com

The versatility of this compound as a building block is also evident in its participation in cascade reactions. For example, it can be used in the synthesis of functionalized naphthalenes through a (4+2) annulation with β-keto sulfones. thieme-connect.com Furthermore, the bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of substituents and the construction of highly elaborate molecules.

Ligand Design in Catalysis

The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov While this compound itself is not typically a ligand, its structural motifs are incorporated into the design of sophisticated ligands for transition metal catalysis. The sulfone group can influence the electronic properties and conformational rigidity of a ligand, which in turn can impact the enantioselectivity and catalytic activity of the corresponding metal complex. nih.gov

For instance, P-chiral phosphine (B1218219) ligands, which have a stereogenic center at the phosphorus atom, have shown exceptional performance in asymmetric catalysis. nih.gov The synthesis of these ligands often involves multi-step sequences where precursors containing sulfone or bromo-aromatic moieties could be utilized. The design of bifunctional ligands, which contain both a metal-binding site and a catalytically active functional group, is another area where sulfone-containing fragments can play a role. A novel strategy in asymmetric counteranion-directed catalysis involves tethering a metal complex to its phosphate (B84403) counterion via a phosphine ligand, demonstrating the creative ways in which different functional groups can be combined to create highly effective catalysts. dicp.ac.cn

The development of ligands for specific catalytic transformations is an active area of research. For example, chiral phosphorus ligands are extensively used in asymmetric catalysis. uni-koeln.de The insights gained from the application of sulfone-containing compounds in other areas of organic synthesis can inform the design of new ligands with tailored steric and electronic properties for improved catalytic performance.

Applications in Materials Science (e.g., Photoalignment Layers)

The unique photochemical and physical properties of styryl sulfone derivatives have led to their exploration in materials science. A notable application is in the development of photoalignment layers for liquid crystals. Photoalignment is a non-contact method for controlling the orientation of liquid crystal molecules, which is crucial for the fabrication of liquid crystal displays (LCDs) and other optical devices.

One approach to photoalignment involves the use of polymers that undergo a photochemical reaction upon exposure to polarized light, creating an anisotropic surface that directs the alignment of the liquid crystal molecules. The di-π-methane rearrangement of a specifically designed polymer has been shown to be an effective mechanism for photoalignment. nih.gov This process involves significant structural changes that effectively passivate certain segments of the polymer, allowing the remaining active groups to control the director alignment. nih.gov

While the direct use of this compound in this specific application is not explicitly detailed, the underlying principles of using photo-isomerizable moieties are relevant. The styryl portion of the molecule is a well-known photosensitive group, and its incorporation into polymers, potentially with the sulfone and bromo-phenyl groups modifying its properties, represents a promising avenue for the design of new photoalignment materials. The synthesis of intermediates for photoalignment layers for liquid crystals has been reported using dimethyl acetylenedicarboxylate (DMAD) in a Diels-Alder reaction, highlighting the importance of versatile building blocks in materials synthesis. thieme-connect.com

Development of Novel Synthetic Methodologies Utilizing Sulfone Activation

The sulfone group is not merely a passive spectator in organic reactions; it can be actively involved in the transformation, enabling novel synthetic methodologies. The activation of the sulfone group can be achieved through various means, including visible light photoredox catalysis, leading to the formation of radical intermediates that can participate in a range of coupling reactions. rsc.org

Recent advances have demonstrated the visible-light-induced synthesis of vinyl sulfones via the decarboxylative sulfonylation of cinnamic acids. acs.org This method utilizes sulfonylazides, p-toluenesulfonylmethyl isocyanide, or β-keto sulfones as the sulfonyl source in the presence of an organic photocatalyst. acs.org Such methodologies offer a facile and straightforward route to vinyl sulfones with broad substrate scope and functional group tolerance. acs.org

Furthermore, the functionalization of organosulfones via photoredox catalysis allows for the direct incorporation of α-carbonyl alkyl side chains into α-allyl-β-ketosulfones. mdpi.comsemanticscholar.org This approach enables the construction of complex molecular architectures under mild reaction conditions. The sulfone group can also participate in cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity.

The development of these novel synthetic methods expands the utility of sulfone-containing compounds like this compound, providing new tools for organic chemists to construct challenging molecular targets.

Strategies for Diversification and Library Synthesis

The synthesis of compound libraries is a cornerstone of modern drug discovery and materials science, allowing for the rapid screening of a large number of compounds to identify those with desired properties. enamine.netuniroma1.it The structural features of this compound make it an excellent scaffold for the generation of diverse chemical libraries.

The presence of multiple reactive sites—the vinyl group, the sulfone, and the bromo-substituted aromatic ring—allows for a variety of chemical transformations to be performed in a combinatorial fashion. For example, the bromine atom can serve as a handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the introduction of a vast array of substituents. researchgate.net

Flow chemistry has emerged as a powerful technique for the synthesis of compound libraries, offering advantages in terms of reaction control, scalability, and automation. mdpi.com The synthesis of a library of 1-aminothiazoles has been achieved using a microfluidic system, demonstrating the potential of flow chemistry for the rapid generation of diverse small molecules. mdpi.com The principles of library synthesis can be applied to this compound to generate libraries of derivatives for screening in various applications. For instance, the "libraries from libraries" concept allows for the chemical modification of an initial library to create new libraries of derivatives with altered properties. google.com

The diversification of the this compound scaffold can lead to the discovery of new compounds with enhanced biological activity or improved material properties. The ability to systematically modify the structure and explore the resulting structure-activity or structure-property relationships is a powerful tool in both academic and industrial research.

Biological Relevance and Mechanistic Explorations Non Clinical Focus

General Biological Activity of Sulfones as a Class

Sulfones, compounds containing a sulfonyl group bonded to two carbon atoms, represent a vital class of organosulfur compounds. researchgate.net They are recognized for their chemical stability and have been extensively studied, revealing a wide array of biological activities. Research has demonstrated that compounds incorporating a sulfone moiety exhibit potent antimicrobial, antifungal, anti-inflammatory, antimalarial, and anticancer properties. researchgate.netnih.gov The versatility of the sulfone group allows it to be a key pharmacophore in various therapeutic agents. researchgate.net For instance, certain heterocyclic aromatic sulfones are noted for their extensive applications in medicinal chemistry and drug discovery. researchgate.net The broad biological spectrum of this class underscores the potential for developing novel sulfone derivatives as therapeutic agents for a range of conditions. researchgate.net

Molecular Interactions and Binding Studies

While detailed binding studies specifically for p-bromophenyl styryl sulfone are not extensively documented in publicly available literature, research on closely related styryl sulfones provides insight into their molecular behavior and informs our understanding of this specific compound.

The biological activity of styryl sulfones is often linked to their interaction with key cellular signaling pathways involved in cell growth, proliferation, and death. Studies on various styryl sulfone derivatives have shown they can act as multi-kinase inhibitors. rsc.org For example, the styryl benzyl (B1604629) sulfone, Rigosertib, has been shown to inhibit polo-like kinases (PLKs) and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, both of which are crucial for tumor progression. rsc.org

Other research into heteroaryl styryl sulfones has identified the cell division cycle 25 C (CDC25C) and Myeloid cell leukemia 1 (Mcl-1) proteins as potential targets. nih.gov The inhibition of these proteins can lead to cell-cycle arrest and apoptosis. nih.gov Furthermore, some styryl sulfones are believed to exert their effects through the regulation of the ERK and JNK types of mitogen-activated protein kinases (MAPK), which are central to signal transduction pathways controlling cell proliferation and apoptosis. google.com These findings suggest that the this compound scaffold likely interacts with similar kinase-driven and cell cycle-related pathways.

Structure-activity relationship (SAR) studies on styryl sulfones reveal that their biological effects are highly dependent on the nature and position of substituents on the aromatic rings. nih.gov

Key SAR findings for styryl sulfones and related compounds include:

Oxidation State of Sulfur: The sulfonyl group (SO2) is considered an essential feature for potent antitumor activity. Studies comparing sulfides, sulfoxides, and sulfones have shown that the sulfone derivatives consistently exhibit the best antineoplastic activity, indicating that the fully oxidized state of sulfur is crucial for enhancing this effect. rsc.orgrsc.org

Substituents on Aromatic Rings: The cytotoxic activity of styryl benzyl sulfones is critically dependent on the substituents of the two aromatic rings. nih.gov The presence, type, and position of functional groups can dictate the compound's biochemical and biological activity. nih.gov For instance, the introduction of halogen groups, such as bromine, can influence the compound's biological activity. rsc.orgrsc.org In related compounds, the para-position for a substituent has been noted to be favorable for activity. google.comgoogle.com

Stereochemistry: The geometry of the styryl double bond is also important. Research has indicated that the trans-configuration (E-isomer) of the styryl moiety often possesses greater biological activity compared to the cis-isomer (Z-isomer). rsc.org

Structural FeatureImpact on ActivitySource
Sulfonyl Group (vs. Sulfide (B99878)/Sulfoxide)The sulfone oxidation state provides the highest antineoplastic activity. rsc.orgrsc.org
Ring SubstituentsThe nature and position of substituents on the aromatic rings are critical determinants of cytotoxic activity. nih.gov
HalogenationThe presence of halogen atoms like bromine can significantly influence biological effects. rsc.orgrsc.org
Styryl Geometry (E/Z)The trans (E) isomer generally shows more potent biological activity. rsc.org

Mechanisms of Cellular Activity (e.g., Antiproliferative Mechanisms)

The primary mechanism of cellular activity reported for styryl sulfones is the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). google.com These compounds have been shown to selectively kill various types of tumor cells while having minimal toxic effects on normal, untransformed cells. nih.govgoogle.com

The antiproliferative action is often mediated by cell cycle arrest. Tumor cells treated with styryl sulfone derivatives tend to accumulate in the G2/M phase of the cell cycle. nih.govgoogle.com Following this arrest, the cells appear to undergo apoptosis. google.com This induction of apoptosis has been confirmed through methods such as annexin (B1180172) V assays, which detect the externalization of phosphatidylserine, a key marker of early apoptosis. rsc.org In some cases, the apoptotic mechanism has been linked to specific signaling cascades, such as the p53-Bcl-2-Bax pathway. rsc.org These findings collectively point to a mechanism where styryl sulfones disrupt the normal cell cycle progression in cancer cells, ultimately triggering their programmed self-destruction.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing p-bromophenyl styryl sulfone, and how do reaction conditions influence yield and purity?

  • This compound can be synthesized via bromine addition to α,β-unsaturated sulfones (e.g., phenyl styryl sulfone) in carbon tetrachloride at 30°C. Steric hindrance from the aryl group (e.g., phenyl vs. methyl) impacts reaction rates and product distribution. Purification involves rigorous solvent drying (e.g., CCl₄ treated with P₂O₅) and controlled bromine addition to minimize side reactions .
  • Methodological Note : Reaction rates are measured using iodometric titration to track bromine consumption, with rate constants calculated via second-order kinetics .

Q. How does the sulfonyl group influence the reactivity of this compound in electrophilic addition reactions?

  • The sulfonyl group acts as an electron-withdrawing group, polarizing the double bond and enhancing electrophilic bromine addition. However, steric shielding by bulky aryl substituents (e.g., p-bromophenyl) slows the reaction compared to methyl-substituted analogs. This is confirmed by comparing bimolecular rate constants (k) for bromine addition across sulfones (e.g., k for methyl styryl sulfone ≈ 2.7× higher than phenyl analogs) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy identifies stereoisomers (e.g., erythro vs. threo diastereomers from bromine addition) .
  • Gas chromatography (GC) quantifies product ratios with ±0.5% accuracy, particularly in elimination reactions (e.g., base-induced olefin formation) .
  • Polarimetry or HPLC resolves Z/E isomers in sulfoxide/sulfone derivatives post-oxidation .

Q. How do solvent polarity and temperature affect the stability of this compound in elimination reactions?

  • Polar solvents (e.g., ethylene glycol) favor base-induced elimination by stabilizing ionic intermediates, while nonpolar solvents (e.g., CCl₄) suppress side reactions. Lower temperatures (−30°C to −78°C) minimize isomerization during thiol-alkyne additions, preserving stereochemical integrity .

Advanced Research Questions

Q. What steric and electronic factors explain the anomalous reactivity of this compound in elimination vs. substitution pathways?

  • The p-bromophenyl group introduces steric hindrance that blocks base-induced elimination (e.g., no olefin formation in tert-BuOK/pyridine). Electronic effects (e.g., bromine’s electron-withdrawing nature) instead promote nucleophilic aromatic substitution (e.g., hydrolysis to p-hydroxyphenyl derivatives under acidic conditions) .
  • Contradiction Alert : Unlike p-nitrophenyl sulfones, p-bromophenyl derivatives do not undergo radical anion formation, suggesting electronic effects dominate over steric factors in certain media .

Q. How can radical-mediated pathways be leveraged to control stereochemistry in this compound derivatives?

  • Thiyl radicals (generated via Et₃B/O₂ initiation) add regioselectively to electron-rich alkynes, favoring Z-isomers due to lower steric strain in the transition state. This mechanism is critical for synthesizing Z-styryl sulfides, which are precursors to sulfones .

Q. Why does this compound resist base-induced elimination compared to p-dimethylaminophenyl analogs?

  • The p-dimethylaminophenyl group stabilizes a conjugated base via resonance, enabling unimolecular elimination even without alkoxide. In contrast, the p-bromophenyl group lacks such stabilization, requiring stronger bases or harsher conditions .

Q. What mechanistic insights explain the failure of this compound to oxidize cleanly to sulfoxides under standard conditions?

  • Oxidation with H₂O₂ in acetic acid at room temperature leads to decomposition, likely due to bromine’s susceptibility to nucleophilic attack. Controlled low-temperature (5°C) oxidation with peracids (e.g., mCPBA) improves selectivity for sulfoxides without bromine displacement .

Data Contradictions and Resolution

Q. How to reconcile conflicting reports on the role of steric vs. electronic effects in bromine addition to this compound?

  • While electronic effects dominate in methyl/phenyl sulfones (similar k values), steric shielding becomes significant in bulkier aryl derivatives (e.g., p-tolyl vs. p-bromophenyl). Computational modeling (e.g., DFT) or isotopic labeling (e.g., deuterated solvents) can decouple these factors .

Methodological Recommendations

  • For kinetic studies: Use iodometric titration with Na₂S₂O₃ for bromine quantification, ensuring ±2% reproducibility .
  • For stereochemical analysis: Combine NMR (for diastereomers) and GC (for volatile products) to resolve complex reaction mixtures .

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